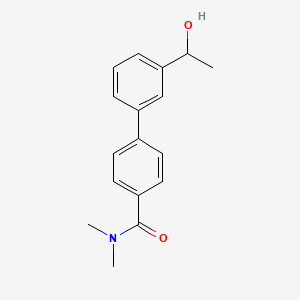![molecular formula C13H8N6O2 B5975873 7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5975873.png)
7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-hydroxy-2-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, commonly known as HPP-0007, is a novel compound that has been synthesized and studied for its potential therapeutic applications. This compound is a pyrido-triazolo-pyrimidine derivative that has shown promising results in preclinical studies.
Wirkmechanismus
The exact mechanism of action of HPP-0007 is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. HPP-0007 has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of cell growth and survival. It has also been shown to inhibit the activity of the transcription factor NF-kB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
HPP-0007 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation and cancer progression. HPP-0007 has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In animal models of inflammatory diseases, HPP-0007 has been shown to reduce inflammation and improve tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
HPP-0007 has several advantages for laboratory experiments. It is a novel compound that has shown promising results in preclinical studies. It has been synthesized using an optimized process that ensures high yields and purity. However, there are also limitations to using HPP-0007 in laboratory experiments. Its mechanism of action is not fully understood, and its efficacy and safety in humans have not been established.
Zukünftige Richtungen
There are several future directions for research on HPP-0007. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in humans. HPP-0007 may also have potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis of HPP-0007 and to develop more efficient methods for its production.
Synthesemethoden
HPP-0007 can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the synthesis of 6-amino-7H-pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-5-one, which is then reacted with 2-chloro-3-hydroxypyridine to form HPP-0007. The synthesis of HPP-0007 has been optimized to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
HPP-0007 has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In preclinical studies, HPP-0007 has been shown to inhibit the growth of various cancer cells and reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
11-(3-hydroxypyridin-2-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O2/c20-10-2-1-4-14-11(10)18-5-3-9-8(12(18)21)6-15-13-16-7-17-19(9)13/h1-7,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXVMGVTPHTHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(3-hydroxypyridin-2-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5975795.png)
![[4-(3-methoxyphenoxy)but-2-en-1-yl]dimethylamine hydrochloride](/img/structure/B5975803.png)
![N-({1-[2-(1H-1,2,4-triazol-1-yl)acetyl]-3-piperidinyl}methyl)-1H-indole-2-carboxamide](/img/structure/B5975820.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)

![N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)
![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![2-[1-(4-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5975855.png)
![3-ethyl-N-[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5975859.png)
![N-[2-(methylthio)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5975863.png)
![5,5-dimethyl-2-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5975864.png)
![2-({[2-(4-acetyl-1-piperazinyl)ethyl]amino}methylene)-5-(2-thienyl)-1,3-cyclohexanedione](/img/structure/B5975867.png)
![2-{[(2,4-dimethoxyphenyl)amino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5975872.png)
![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)